Synthesis and Characterization of Valethamate Bromide: A Technical Guide
Synthesis and Characterization of Valethamate Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Valethamate Bromide (CAS No: 90-22-2), an anticholinergic and antispasmodic agent.[1][2][3] This document details the synthetic pathway, experimental protocols, and analytical characterization methods, presenting quantitative data in a structured format for ease of reference and comparison.
Introduction to Valethamate Bromide
Valethamate Bromide, chemically known as N,N-Diethyl-N-methyl-2-[(3-methyl-1-oxo-2-phenylpentyl)oxy]ethanaminium bromide, is a quaternary ammonium compound.[1][2] It functions as a muscarinic acetylcholine receptor antagonist, leading to the relaxation of smooth muscles.[1] This property makes it clinically useful for managing smooth muscle spasms, such as those in the gastrointestinal tract, and it has also been used to facilitate labor by promoting cervical dilation.[1][4] The molecular formula of Valethamate Bromide is C₁₉H₃₂BrNO₂, and it has a molecular weight of 386.37 g/mol .[1][2]
Synthesis of Valethamate Bromide
The synthesis of Valethamate Bromide is a multi-step process that typically begins with the formation of 3-methyl-2-phenylpentanoic acid, followed by esterification and subsequent quaternization.[1][5]
Synthetic Pathway
The logical flow of the synthesis process is illustrated below, starting from the initial precursors to the final product.
Experimental Protocol for Synthesis
The following protocol is a detailed methodology for the laboratory-scale synthesis of Valethamate Bromide.[5]
-
Step 1: Synthesis of 2-Phenyl-3-methylvaleronitrile
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In a suitable reaction vessel, react Benzyl cyanide with 2-bromobutane in the presence of sodium amide.
-
Monitor the reaction until completion.
-
Isolate the product, 2-phenyl-3-methylvaleronitrile, using appropriate extraction and purification techniques.
-
-
Step 2: Hydrolysis to 3-Methyl-2-phenylpentanoic Acid
-
Hydrolyze the resulting 2-phenyl-3-methylvaleronitrile using sulfuric acid.
-
Upon completion, neutralize the reaction mixture and extract the carboxylic acid.
-
Purify the 3-methyl-2-phenylpentanoic acid, for example, by recrystallization.
-
-
Step 3: Esterification with 2-Diethylaminoethanol
-
Heat 24 g of 3-methyl-2-phenylpentanoic acid with 30 g of 2-diethylaminoethanol and 0.5 g of sodium methylate for one hour at 175-185°C.[5]
-
Remove the excess diethylaminoethanol under vacuum.[5]
-
Dissolve the residue in 300 cc of 2 N-acetic acid.[5]
-
Wash the acidic solution with ether.[5]
-
Make the solution alkaline using a concentrated potassium carbonate solution and ice.[5]
-
Extract the basic ester with ether.[5]
-
Wash the ether solution with water, dry it with sodium sulfate, and evaporate the solvent.[5]
-
Distill the residue under high vacuum to yield the pure basic ester (boiling point 98-100°C at 0.03 mm Hg).[5]
-
-
Step 4: Quaternization with Methyl Bromide
-
Dissolve the purified basic ester in acetone.[6]
-
Add an acetone solution containing an excess of methyl bromide.[6]
-
Allow the mixture to stand for several hours to facilitate crystallization of the methobromide.[6]
-
Filter the crystallized solid. Additional product can be obtained by evaporating the filtrate.[6]
-
Recrystallize the product from acetone to obtain pure Valethamate Bromide.[6]
-
Characterization of Valethamate Bromide
A combination of physical and spectroscopic techniques is employed to confirm the identity, purity, and structure of the synthesized Valethamate Bromide.
Physical and Spectroscopic Data
The table below summarizes the key characterization data for Valethamate Bromide.
| Parameter | Technique | Expected Value / Characteristics | Reference(s) |
| Physical Appearance | Visual Inspection | White to almost white crystalline powder | [1] |
| Melting Point | Melting Point Apparatus | 100-101°C or 120-127°C | [2][5][7] |
| Solubility | Solvation Test | Freely soluble in water, very soluble in alcohol, practically insoluble in ether. | [2] |
| Infrared (IR) Spectrum | FT-IR Spectroscopy | Characteristic peaks for C=O (ester), C-O, C-N, and aromatic C-H bonds. C-C stretching vibrations are expected in the 800-1100 cm⁻¹ region. | [1] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR Spectroscopy | Signals corresponding to protons and carbons in the phenyl, alkyl, and diethylaminoethyl groups. | [8] |
| Mass Spectrometry (MS) | Mass Spectrometer | Molecular ion peak corresponding to the cationic part (C₁₉H₃₂NO₂⁺) at m/z 306.24. | [9] |
| Purity (HPLC) | RP-HPLC | >98.0% |
Analytical Workflow
The following diagram outlines the logical sequence of analytical techniques used for the comprehensive characterization of synthesized Valethamate Bromide.
Experimental Protocols for Characterization
-
Apparatus: Calibrated digital melting point apparatus.
-
Procedure:
-
Place a small amount of the dried, crystalline Valethamate Bromide into a capillary tube, sealed at one end.
-
Compact the sample by tapping the tube gently.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.
-
Procedure (KBr Disc Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.[10]
-
Transfer the mixture to a die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[11]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in Valethamate Bromide.[1]
-
-
Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Analyze the spectra, assigning chemical shifts, integration values, and coupling patterns to the molecular structure of Valethamate Bromide.
-
-
Apparatus: HPLC system with a PDA or UV detector.
-
Objective: To determine the purity of Valethamate Bromide.
-
Chromatographic Conditions (Example Method 2): [14]
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare a standard solution of Valethamate Bromide of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and determine the retention time and peak area.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
-
References
- 1. Buy Valethamate bromide | 90-22-2 [smolecule.com]
- 2. Valethamate Bromide [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VALETHEMATE BROMIDE AND CERVICAL DILATATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valethamate bromide CAS#: 90-22-2 [m.chemicalbook.com]
- 6. Full text of "Pharmaceutical Manufacturing Encyclopedia (Vols 1&2, 2nd Ed)" [archive.org]
- 7. Valethamate Bromide | CAS#:90-22-2 | Chemsrc [chemsrc.com]
- 8. Valethamate bromide(90-22-2) 13C NMR [m.chemicalbook.com]
- 9. Valethamate | C19H32NO2+ | CID 5648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 182.160.97.198:8080 [182.160.97.198:8080]
- 12. Sensitive and Robust RP-HPLC Method for Determination of Valethamate Bromide in Pharmaceutical Formulation - Int J Pharm Chem Anal [ijpca.org]
- 13. ijpca.org [ijpca.org]
- 14. researchgate.net [researchgate.net]
